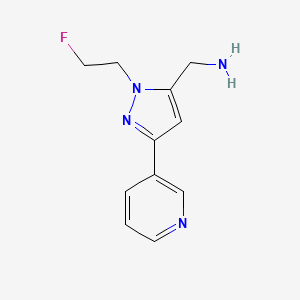

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Descripción general

Descripción

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One possible route could be:

Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using fluoroethyl halides.

Attachment of the pyridinyl group: This step might involve cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridinyl group to a piperidine derivative.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Recent studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains. The unique structure of this compound, particularly the presence of the pyridine ring, may enhance its interaction with microbial membranes, leading to increased efficacy against infections.

Anti-inflammatory Effects : Some derivatives of pyrazole have shown promise in reducing inflammation in cellular models. For instance, compounds similar to this one have been reported to inhibit the production of pro-inflammatory cytokines in microglial cells, which could provide therapeutic avenues for neuroinflammatory conditions .

Neuroprotective Properties : Research indicates that certain pyrazole derivatives can protect dopaminergic neurons from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Drug Development

The structural features of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine make it a candidate for further development as a drug lead compound. Its ability to interact with specific biological targets could be exploited to develop novel therapeutics for various diseases.

Synthesis of Heterocyclic Compounds

The compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its reactivity can be harnessed in chemical reactions to create new molecules with potentially diverse biological activities .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various pyrazole derivatives, This compound was found to exhibit significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the fluoroethyl group.

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

Another study investigated the neuroprotective effects of this compound in cellular models mimicking Parkinson's disease. It demonstrated the ability to reduce neuronal death induced by oxidative stress, suggesting that it could be developed into a therapeutic agent for neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.

Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- (1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

- (1-(2-bromoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

- (1-(2-iodoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Actividad Biológica

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry and drug development, especially in targeting various diseases.

The molecular formula of this compound is C12H15FN4, with a molar mass of 234.27 g/mol. It exhibits a density of approximately 1.24 g/cm³ and has a predicted boiling point of 402.8 °C .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects, including anti-cancer properties and potential neuroprotective effects .

Anticancer Properties

Recent studies have highlighted the pro-apoptotic potential of pyrazole derivatives, including those similar to this compound. For instance, pyrazolo-pyridine derivatives have shown significant anti-proliferative activity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds were evaluated using the MTT assay, revealing potent cytotoxic effects .

Table 1: Cytotoxicity Data of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5j | HeLa | 1.1 | Apoptosis induction |

| 5k | MCF-7 | 3.3 | Cell cycle arrest at G0/G1 phase |

| 4c | HCT116 | >50 | Less active than cisplatin |

| 4d | Huh-7 | <10 | High cytotoxicity |

The mechanism underlying these effects includes the activation of caspases, which are crucial for the apoptotic pathway. The studies demonstrated that compounds like 5j and 5k significantly increased activated caspases in treated cells, confirming their pro-apoptotic activity .

Enzyme Inhibition

Pyrazole derivatives also exhibit inhibitory effects on various enzymes relevant to disease pathways. For example, some compounds have been identified as selective inhibitors of p38 MAP kinase, a target involved in inflammatory responses and cancer progression. The binding interactions were characterized using X-ray crystallography, revealing critical hydrogen bonds that contribute to their selectivity .

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole derivatives against multiple cancer cell lines. The research indicated that modifications in the pyrazole structure could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Table 2: Summary of Case Studies on Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine?

Synthesis requires sequential functionalization of the pyrazole core. A multi-step approach is recommended:

- Step 1 : Condensation of pyridin-3-yl-substituted propenones with hydrazine derivatives to form the pyrazole ring (analogous to methods in ).

- Step 2 : Introduction of the 2-fluoroethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.

- Step 3 : Purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via /-NMR to confirm regioselectivity . Critical parameters include temperature control (<60°C to prevent fluorinated side-product formation) and inert atmosphere (N/Ar) to avoid oxidation of the pyridinyl moiety.

Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- NMR Spectroscopy : Key diagnostic signals include:

- Pyrazole C5 proton: δ 6.2–6.8 ppm (doublet due to coupling with adjacent NH group).

- Pyridin-3-yl protons: δ 8.2–8.9 ppm (multiplet for aromatic protons) .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize enzyme inhibition assays due to structural similarity to known CYP2A6 inhibitors (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) in :

- In vitro CYP2A6 inhibition : Use human liver microsomes with coumarin as a substrate; measure 7-hydroxycoumarin formation via fluorescence (λ 355 nm, λ 460 nm).

- Concentration range : 0.1–100 µM to determine IC. Include positive controls (tranylcypromine for CYP2A6) and validate selectivity against CYP3A4/CYP2E1 .

Advanced Research Questions

Q. What mechanistic insights explain the CYP2A6 selectivity of this compound compared to other pyrazole derivatives?

The 2-fluoroethyl group enhances selectivity by:

- Steric effects : Bulky substituents reduce binding to CYP3A4’s larger active site .

- Electron-withdrawing fluorine : Stabilizes interactions with CYP2A6’s heme iron via hydrogen bonding to Thr305 . Competitive inhibition kinetics (K < 1 µM) can be confirmed via Lineweaver-Burk plots using varying coumarin concentrations .

Q. How do structural modifications (e.g., fluorination position) impact metabolic stability in vivo?

- 2-Fluoroethyl vs. methylthioethyl : Fluorination at the ethyl chain (vs. sulfur in ) reduces hepatic clearance by CYP2C19 due to decreased electron density.

- Metabolite profiling : Use LC-MS/MS to identify primary metabolites (e.g., oxidative defluorination products) in rat plasma.

- Half-life extension : Fluorine’s inductive effect slows oxidation, as shown in analogs with t > 4 hours .

Q. What strategies can validate target engagement in disease models (e.g., cancer or neurodegeneration)?

- Photoaffinity labeling : Introduce an alkyne handle to the methanamine group for click chemistry-based proteomic profiling in cell lysates.

- In vivo PET imaging : Synthesize F-labeled analogs (replace 2-fluoroethyl with F-ethyl) to track biodistribution in rodent models .

- Knockout validation : Compare CYP2A6 wild-type vs. KO mice to confirm on-target effects in disease phenotypes .

Propiedades

IUPAC Name |

[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIZXIXRHOSTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.